tert-Butyl (5-acetyl-2-chlorophenyl)carbamate
Description
tert-Butyl (5-acetyl-2-chlorophenyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to an aromatic amine. The compound’s structure includes a 2-chloro-5-acetylphenyl moiety, where the chlorine atom at the ortho position and the acetyl group at the para position influence its electronic and steric properties. This compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing more complex molecules, particularly in peptide coupling reactions or kinase inhibitor development. The Boc group serves to protect the amine functionality during multi-step syntheses, ensuring selective reactivity in subsequent steps .
Properties
Molecular Formula |
C13H16ClNO3 |
|---|---|
Molecular Weight |
269.72 g/mol |
IUPAC Name |
tert-butyl N-(5-acetyl-2-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H16ClNO3/c1-8(16)9-5-6-10(14)11(7-9)15-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,15,17) |
InChI Key |
POKHGNLPWWNFQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-acetyl-2-chlorophenyl)carbamate typically involves the reaction of tert-butyl carbamate with 5-acetyl-2-chlorophenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (5-acetyl-2-chlorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide and potassium tert-butoxide in solvents like dimethylformamide .
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted carbamates depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific oxidizing or reducing agent and conditions applied.
Scientific Research Applications
tert-Butyl (5-acetyl-2-chlorophenyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (5-acetyl-2-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines in organic synthesis, where it temporarily masks the amine functionality to prevent unwanted reactions . This is achieved through the formation of a stable carbamate linkage, which can be selectively removed under mild conditions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The tert-butyl carbamate family shares a common Boc-protected amine backbone but varies in substituents on the aromatic or aliphatic ring systems. Below is a detailed comparison with structurally related compounds:
Table 1: Comparison of tert-Butyl Carbamate Derivatives
Key Comparative Insights
Substituent Effects on Reactivity
- Electron-Withdrawing Groups (EWGs): The 2-chloro substituent in the target compound and analogs (e.g., ) enhances electrophilic substitution resistance, while the 5-acetyl group (a strong EWG) increases acidity of the adjacent amine, aiding deprotection under mild acidic conditions.
- Steric Hindrance: Bulky groups like methoxycyclohexyl in or trifluoromethylpyridinyl in reduce nucleophilic attack rates compared to the less hindered 5-acetyl group.
Synthetic Utility
- The Boc group in all derivatives enables amine protection during multi-step syntheses. However, compounds with halogens (e.g., bromo in or iodo in ) are pivotal in cross-coupling reactions, whereas the acetyl group in the target compound facilitates conjugation via ketone chemistry.
Biological Activity
- Pyridinyl and pyrimidinyl derivatives (e.g., ) exhibit enhanced binding to kinase ATP pockets due to aromatic nitrogen atoms. The target compound’s acetyl group may confer selectivity toward specific enzyme isoforms.
Stability and Solubility
- Polar substituents like methoxy () improve aqueous solubility, whereas lipophilic groups (e.g., trifluoromethyl in ) enhance membrane permeability. The acetyl group balances moderate solubility and metabolic stability.
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